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Compound of Interest

Compound Name: 2-(3,5-Difluorophenyl)pyrrolidine

Cat. No.: B1591993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(3,5-Difluorophenyl)pyrrolidine is a synthetic organic compound of significant interest in

medicinal chemistry and drug discovery. Its structural motif, featuring a pyrrolidine ring attached

to a difluorinated phenyl group, is a key component in the development of various therapeutic

agents. The strategic placement of fluorine atoms on the phenyl ring can profoundly influence

the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability,

binding affinity, and bioavailability. This guide provides a comprehensive overview of the

spectroscopic data for 2-(3,5-Difluorophenyl)pyrrolidine, offering a detailed analysis of its

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Understanding these

spectroscopic signatures is crucial for the unambiguous identification, characterization, and

quality control of this important chemical entity.

Molecular Structure and Isomerism
The core structure of the topic compound consists of a saturated five-membered nitrogen-

containing heterocycle (pyrrolidine) substituted at the 2-position with a 3,5-difluorophenyl

group. It is important to distinguish this isomer from its positional isomers, such as 2-(2,4-

difluorophenyl)pyrrolidine or 2-(2,5-difluorophenyl)pyrrolidine, as each will exhibit unique

spectroscopic properties. The synthesis of related isomers, such as R-2-(2,5-

difluorophenyl)pyrrolidine, has been documented in the context of preparing intermediates for

pharmaceuticals like Larotrectinib.[1]
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Caption: Molecular structure of 2-(3,5-Difluorophenyl)pyrrolidine.

Synthesis and Characterization
The synthesis of 2-arylpyrrolidines can be achieved through various synthetic routes. One

common approach involves the asymmetric synthesis starting from γ-chloro N-(tert-

butanesulfinyl)ketimines, which allows for the enantioselective formation of either (S)- or (R)-2-

arylpyrrolidines.[2] Another established method is the diastereoselective addition of Grignard

reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines.[3][4] Palladium-catalyzed α-

arylation of N-Boc pyrrolidine also represents a powerful method for the synthesis of these

compounds.

While specific experimental data for the synthesis of 2-(3,5-difluorophenyl)pyrrolidine is not

readily available in the provided search results, the general synthetic strategies for analogous

compounds provide a framework for its preparation. Following synthesis, purification is typically

achieved by chromatographic methods, and the structural confirmation relies heavily on the

spectroscopic techniques discussed below.

Spectroscopic Data
A comprehensive analysis of ¹H NMR, ¹³C NMR, and Mass Spectrometry data is essential for

the structural elucidation and purity assessment of 2-(3,5-Difluorophenyl)pyrrolidine. While a

complete experimental dataset for the target molecule is not available in the provided search

results, a detailed interpretation based on analogous structures and theoretical predictions is

presented. For comparison, ¹H NMR data for the related compound (R)-2-(2,5-

difluorophenyl)pyrrolidine has been reported.[5][6]

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(3,5-Difluorophenyl)pyrrolidine is expected to exhibit distinct

signals corresponding to the protons of the pyrrolidine ring and the difluorophenyl group.

Experimental Protocol (Hypothetical): A sample of 2-(3,5-Difluorophenyl)pyrrolidine would be

dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The

spectrum would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Expected ¹H NMR Data:

Protons
Expected Chemical
Shift (ppm)

Multiplicity
Coupling
Constants (Hz)

Pyrrolidine CH (C2) ~4.2 - 4.5 t or dd

Pyrrolidine CH₂ (C5) ~3.0 - 3.3 m

Pyrrolidine CH₂ (C3,

C4)
~1.7 - 2.2 m

Pyrrolidine NH ~1.5 - 2.5 (broad) s (br)

Aromatic CH (C2',

C6')
~6.8 - 7.1 d or m

Aromatic CH (C4') ~6.6 - 6.8 t or m

Interpretation:

The proton at the C2 position of the pyrrolidine ring, being adjacent to both the nitrogen atom

and the aromatic ring, is expected to be the most downfield of the aliphatic protons.

The protons on the C5 methylene group, adjacent to the nitrogen, will also be deshielded

compared to the other pyrrolidine methylene groups.

The protons on the C3 and C4 methylene groups will appear as complex multiplets in the

upfield region of the aliphatic section.

The N-H proton signal is typically broad and its chemical shift can vary with concentration

and solvent.

The aromatic region will show signals characteristic of a 3,5-disubstituted benzene ring. The

two equivalent protons at the C2' and C6' positions will likely appear as a doublet or

multiplet, while the proton at the C4' position will appear as a triplet or multiplet due to

coupling with the fluorine atoms and adjacent protons.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol (Hypothetical): The ¹³C NMR spectrum would be acquired on the same

instrument as the ¹H NMR, typically using a proton-decoupled pulse sequence to simplify the

spectrum to a series of singlets for each unique carbon atom.

Expected ¹³C NMR Data:

Carbon Expected Chemical Shift (ppm)

Pyrrolidine C2 ~60 - 65

Pyrrolidine C5 ~45 - 50

Pyrrolidine C3, C4 ~25 - 35

Aromatic C1' ~140 - 145 (d)

Aromatic C3', C5' ~160 - 165 (dd)

Aromatic C2', C6' ~100 - 105 (d)

Aromatic C4' ~105 - 110 (t)

Interpretation:

The C2 carbon of the pyrrolidine ring, bonded to the nitrogen and the phenyl group, will be

the most downfield of the aliphatic carbons.

The C5 carbon, adjacent to the nitrogen, will also be deshielded.

The C3 and C4 carbons will appear in the upfield aliphatic region.

The aromatic carbons will exhibit characteristic chemical shifts and splitting patterns due to

coupling with the fluorine atoms (C-F coupling). The carbons directly bonded to fluorine (C3'

and C5') will show a large one-bond coupling constant, appearing as a doublet of doublets.

The other aromatic carbons will show smaller two- and three-bond C-F couplings.

Mass Spectrometry
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Experimental Protocol (Hypothetical): A dilute solution of the compound would be introduced

into a mass spectrometer, likely using electrospray ionization (ESI) or gas chromatography-

mass spectrometry (GC-MS) with electron ionization (EI).

Expected Mass Spectrometry Data:

Molecular Ion (M⁺) or Pseudomolecular Ion ([M+H]⁺): The molecular weight of 2-(3,5-
Difluorophenyl)pyrrolidine (C₁₀H₁₁F₂N) is 183.20 g/mol . Therefore, the mass spectrum

should show a prominent peak at m/z 183 (for EI) or 184 (for ESI+).

Major Fragmentation Pathways: Common fragmentation pathways for 2-arylpyrrolidines

involve cleavage of the bond between the pyrrolidine ring and the aromatic ring, as well as

fragmentation of the pyrrolidine ring itself. Expected fragment ions would include the loss of

the pyrrolidine ring or parts of it, and the formation of a stable difluorophenyl-containing

cation.

Caption: A typical workflow for the synthesis and characterization of 2-(3,5-
Difluorophenyl)pyrrolidine.

Conclusion
The spectroscopic data of 2-(3,5-Difluorophenyl)pyrrolidine provides a unique fingerprint for

its identification and characterization. While a complete, experimentally verified dataset is not

publicly available in the provided search results, the expected ¹H NMR, ¹³C NMR, and mass

spectral data can be predicted with a reasonable degree of accuracy based on the known

properties of similar compounds. For researchers and scientists working with this molecule,

obtaining high-quality experimental spectra and performing a thorough analysis as outlined in

this guide is paramount for ensuring the identity, purity, and quality of their materials, which is a

critical step in the drug development pipeline.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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